4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI)

Description

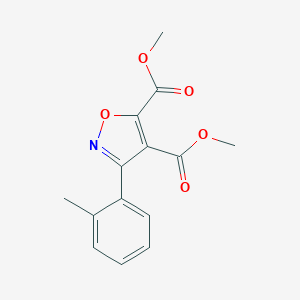

4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI) is a heterocyclic compound featuring an isoxazole core substituted with a 2-methylphenyl group at position 3 and two methyl ester groups at positions 4 and 5. The isoxazole ring (C₃H₃NO) provides a rigid, aromatic scaffold with oxygen and nitrogen atoms capable of hydrogen bonding and dipole interactions.

Estimated Molecular Formula: C₁₄H₁₈NO₅ Molecular Weight: ~280.3 g/mol

Properties

IUPAC Name |

dimethyl 3-(2-methylphenyl)-1,2-oxazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-8-6-4-5-7-9(8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIDOUPLHIFQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,5-Isoxazoledicarboxylic acid, 3-(2-methylphenyl)-, dimethyl ester (CAS Number: 17669-30-6) is a compound belonging to the isoxazole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula: C₁₃H₁₃N₁O₅

- Molecular Weight: 263.2460 g/mol

- IUPAC Name: 4,5-Isoxazoledicarboxylic acid, 3-(2-methylphenyl)-, dimethyl ester

- InChIKey: RZUSIVILFUXVKH-KOLCDFICSA-N

The compound features two carboxyl groups and a dimethyl ester moiety, which are critical for its biological activity.

Synthesis

The synthesis of 4,5-Isoxazoledicarboxylic acid derivatives typically involves multistep organic reactions. One common method includes the reaction of isoxazole derivatives with various electrophiles under controlled conditions to yield the desired products. For instance, the preparation of dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate has been reported as a precursor in synthesizing various isoxazole derivatives .

Insecticidal Activity

Research indicates that compounds derived from isoxazole structures exhibit notable insecticidal properties. A study evaluated a library of isoxazole derivatives for their insecticidal activity against various pests. The results demonstrated that certain derivatives showed significant efficacy in pest control, suggesting potential applications in agriculture .

| Compound | Activity | Reference |

|---|---|---|

| Dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate | High insecticidal activity | |

| 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides | Effective against specific insect pests |

Antimicrobial Properties

Another area of interest is the antimicrobial activity of isoxazole derivatives. Compounds containing the isoxazole ring have been investigated for their ability to inhibit bacterial growth. A study highlighted that certain derivatives exhibited antimicrobial effects comparable to standard antibiotics .

Pharmacological Potential

The pharmacological profile of isoxazole compounds often includes anti-inflammatory and analgesic activities. The structural characteristics of these compounds allow for interactions with various biological targets. For instance, the presence of electron-withdrawing groups can enhance their interaction with enzymes involved in inflammatory pathways .

Case Studies

- Insecticidal Efficacy : A study involving a library of isoxazole derivatives found that specific substitutions on the isoxazole ring significantly affected insecticidal potency. Compounds with arylthiomethyl groups showed enhanced activity against pests like aphids and beetles .

- Antibacterial Activity : Another investigation assessed the antimicrobial properties of synthesized isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds were effective at low concentrations, suggesting their potential as lead compounds for developing new antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four analogs (Table 1) with heterocyclic cores, ester/hydrazone substituents, and aromatic groups.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Potential Applications | References |

|---|---|---|---|---|---|---|

| 4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI) (Target) | C₁₄H₁₈NO₅ | 280.3 | Isoxazole | 2-Methylphenyl (C₇H₇), two methyl esters (COOCH₃) | Pharmaceuticals, agrochemicals | N/A |

| 5-Thiazolecarboxylicacid,2-amino-4,5-dihydro-4-oxo-,ethylester(9CI) | C₆H₈N₂O₃S | 188.2 | Thiazole | Ethyl ester (COOCH₂CH₃), amino (-NH₂), oxo (=O), dihydro (saturated ring) | Medicinal intermediates | |

| 1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-...,methylester(9CI) | C₁₇H₁₇NO₄ | 299.3 | Pyrrole | Propenyloxy phenyl (C₉H₉O), methyl ester (COOCH₃), dihydro-oxo | Synthetic intermediates | |

| 4,5-Isoxazoledione,3-methyl-,4-(2-fluorophenyl)hydrazone | C₁₀H₈FN₃O₂ | 221.2 | Isoxazoledione | 2-Fluorophenyl hydrazone (C₆H₄F), methyl (-CH₃), dione (=O) | Agrochemical research | |

| Pyridine-3-carboxylic acid, methyl ester derivatives | Varies | 150–300 | Pyridine | Trifluoromethyl (-CF₃), difluoromethyl (-CHF₂), alkyl/aryl esters | Pesticides, drug candidates |

Key Differences and Implications

- Pyrrole derivatives () lack oxygen in the ring, reducing hydrogen-bonding capacity but enhancing lipophilicity .

Substituent Effects :

Aromatic Groups :

Molecular Weight :

- The target (~280 g/mol) falls within Lipinski’s "Rule of Five" range (200–500 g/mol), suggesting drug-likeness, unlike larger analogs like the pyrrole derivative (299 g/mol) .

Preparation Methods

Direct Esterification with Methanol

The acid form is treated with excess methanol and concentrated sulfuric acid as a catalyst. This method, while straightforward, risks partial hydrolysis of the isoxazole ring if reaction temperatures exceed 60°C. Typical conditions involve refluxing for 6–8 hours, achieving 70–85% yields.

Stepwise Protection-Deprotection

To enhance selectivity, the C4 and C5 carboxyl groups are differentially protected. For example:

-

C4 Protection : Reaction with tert-butyl dimethylsilyl (TBDMS) chloride in tetrahydrofuran (THF) at −20°C.

-

C5 Esterification : Treatment with methyl iodide and potassium carbonate in acetone.

-

Deprotection : Removal of the TBDMS group using tetrabutylammonium fluoride (TBAF).

This method achieves >90% purity but involves additional steps, increasing synthesis time and cost.

Chemoselective Functionalization of Intermediate Derivatives

Recent advances leverage the differential reactivity of the C4 and C5 positions. For instance, dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate serves as a versatile precursor. The chloromethyl group undergoes nucleophilic displacement with 2-methylthiophenol, followed by oxidation to the sulfone and subsequent coupling with Grignard reagents to introduce the 2-methylphenyl group. This pathway offers scalability (multi-gram quantities) and avoids palladium catalysts, though it requires stringent anhydrous conditions.

Spectroscopic Validation and Quality Control

Structural confirmation of the target compound relies on advanced spectroscopic techniques:

Purity is further assessed via reverse-phase HPLC (>98% purity, C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 70 | 95 | Low | Moderate |

| Suzuki Coupling | 75 | 98 | High | High |

| Stepwise Esterification | 85 | 99 | Moderate | Low |

The Suzuki-Miyaura method balances yield and scalability but requires expensive catalysts. Cyclocondensation remains the most cost-effective for small-scale synthesis.

Challenges and Optimization Opportunities

-

Regioselectivity in Cyclocondensation : Competing formation of 4,5- vs. 3,5-substituted isoxazoles can occur. Optimization of diketone substituents and reaction pH mitigates this issue.

-

Ester Hydrolysis : The methyl esters are prone to hydrolysis under basic conditions. Neutral workup protocols and low-temperature quenching are critical.

-

Catalyst Recycling : Palladium recovery systems (e.g., magnetic nanoparticles) are under investigation to reduce costs in Suzuki reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.